3-(Didecylamino)propane-1,2-diol

Descripción

Structural Definition and Classification within Amphiphilic Amino Alcohols

Amino alcohols are defined by the presence of both an amine (-NH₂, -NHR, -NR₂) and a hydroxyl (-OH) group. alfa-chemistry.com When these molecules possess a hydrophobic (non-polar) part and a hydrophilic (polar) part, they are termed amphiphilic. This dual nature allows them to interact with both aqueous and non-polar environments, often leading to self-assembly into structures like micelles or bilayers. scbt.comtargetmol.com

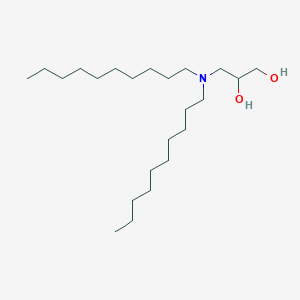

The compound 3-(Didecylamino)propane-1,2-diol fits precisely into this classification. Its structure consists of:

A hydrophilic head group : The propane-1,2-diol moiety, with its two hydroxyl groups, is polar and capable of forming hydrogen bonds with water.

A hydrophobic tail : The "didecylamino" group consists of a tertiary amine substituted with two ten-carbon alkyl chains (decyl groups). This large, non-polar hydrocarbon region repels water.

This distinct separation of a polar head and a large non-polar tail makes this compound a classic example of a cationic amphiphile or surfactant. Depending on the pH, the tertiary amine can be protonated, conferring a positive charge to the head group.

Table 1: Chemical Properties of this compound Below are the calculated properties for the specified compound.

| Property | Value |

| Molecular Formula | C₂₃H₄₉NO₂ |

| Molecular Weight | 371.65 g/mol |

| IUPAC Name | This compound |

| Classification | Amphiphilic Tertiary Amino Alcohol |

| Functional Groups | Tertiary Amine, Primary & Secondary Alcohol |

Significance of this compound in Contemporary Chemical Research

While specific research focusing exclusively on this compound is not widely documented, its structural analogues and the broader class of cationic amphiphiles are of immense interest in modern research. The significance of this compound can be inferred from the applications of similar molecules.

A closely related compound, 3-(Dodecylamino)propane-1,2-diol, is known for its use as a surfactant in the preparation of nanomicelles. targetmol.com Such self-assembling nanosystems are at the forefront of research in several areas:

Drug Delivery: Micelles can encapsulate hydrophobic drugs, improving their solubility in aqueous systems and enabling targeted delivery to specific sites in the body.

Materials Science: Amphiphiles are used to create structured materials, emulsions, and foams. Cationic surfactants, in particular, are used as templates for synthesizing mesoporous materials.

Gene Transfection: Cationic lipids are widely studied for their ability to form complexes (lipoplexes) with negatively charged DNA and RNA, facilitating their entry into cells for gene therapy and research applications.

The unique structure of this compound, with its two alkyl chains, suggests it could form stable lipid bilayers and vesicles (liposomes), potentially offering advantages in membrane stability and encapsulation efficiency compared to single-chain analogues.

Overview of Existing Research Landscape and Unexplored Avenues for Amino-Propanediol Derivatives

The research landscape for amino-propanediol derivatives is diverse. Scientists have synthesized and investigated these compounds for various purposes.

Existing Research:

Synthesis of Novel Derivatives: Researchers have synthesized new derivatives of 3-amino-1,2-propanediol (B146019) and evaluated their biological properties, such as their effects on the cardiovascular system. nih.gov Other synthetic efforts focus on creating N-substituted derivatives of 1-cycloalkyloxy-3-amino-2-propanols for pharmacological investigation. epa.gov

Intermediates for Complex Molecules: 3-Amino-1,2-propanediol is a key intermediate in the production of non-ionic X-ray contrast agents like iohexol (B1672079) and as a precursor for pesticides. chemicalbook.comgoogle.com Various synthetic routes from raw materials like epichlorohydrin (B41342) or glycerin chlorohydrin have been developed and optimized. google.comwipo.intresearchgate.net

Immunomodulators: A patent discloses a class of amino-propanediol derivatives developed as immunomodulators for treating immune disorders and preventing rejection after organ transplantation. google.com

Functional Materials: A chelating resin based on a polystyrene-supported 3-amino-1,2-propanediol has been prepared for the selective adsorption of gold ions from solutions. chemicalbook.com

Unexplored Avenues: The specific structure of this compound presents several unexplored research opportunities:

Synthesis and Characterization: The synthesis and full physicochemical characterization of this compound itself represent a primary research gap. Determining properties such as its critical micelle concentration (CMC), aggregation behavior, and phase transitions would be foundational.

Comparative Studies: A systematic comparison of its surfactant and self-assembly properties against single-chain analogues (like the dodecylamino version) or analogues with different chain lengths would provide valuable structure-property relationship insights.

Advanced Applications: Investigation into its potential as a gene delivery agent, an antimicrobial compound (as many cationic surfactants exhibit such activity), or as a component in stimuli-responsive "smart" materials could yield novel applications. The influence of its double-tail structure on the formation and stability of lipoplexes or lipid nanoparticles is a particularly promising avenue.

Propiedades

Número CAS |

112477-08-4 |

|---|---|

Fórmula molecular |

C23H49NO2 |

Peso molecular |

371.6 g/mol |

Nombre IUPAC |

3-(didecylamino)propane-1,2-diol |

InChI |

InChI=1S/C23H49NO2/c1-3-5-7-9-11-13-15-17-19-24(21-23(26)22-25)20-18-16-14-12-10-8-6-4-2/h23,25-26H,3-22H2,1-2H3 |

Clave InChI |

WEWWLBRKMIKYEM-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCN(CCCCCCCCCC)CC(CO)O |

Origen del producto |

United States |

Synthetic Methodologies for 3 Didecylamino Propane 1,2 Diol and Its Derivatives

Foundational Synthetic Routes to the Propane-1,2-diol Backbone

The synthesis of the core 3-amino-1,2-propanediol (B146019) (APD) structure can be achieved through several distinct chemical pathways, each starting from different precursors such as epichlorohydrin (B41342), glycerin chlorohydrin, glycidol (B123203), or glycerose. These methods are well-documented in chemical literature and patents.

Epichlorohydrin-Based Amination Strategies for 3-Amino-1,2-propanediol

A prevalent industrial method for synthesizing 3-amino-1,2-propanediol utilizes epichlorohydrin as the starting material. wipo.int This process typically involves a two-stage reaction. First, epichlorohydrin undergoes hydrolysis to form an intermediate, 3-chloro-1,2-propanediol (B139630) (also known as glycerin chlorohydrin). This step is often catalyzed by an acid. google.com

A specific patented method describes the use of a dual-catalyst system, comprising methanesulfonic acid and sulfuric acid for hydrolysis, and N-nitrosodiphenylamine with resorcinol (B1680541) for the ammoniation step, to improve the yield and purity of the final product. google.com

Glycerin Chlorohydrin Methodologies and Process Optimization

This method is closely related to the epichlorohydrin route and can be considered its second stage. The direct use of glycerin chlorohydrin (3-chloro-1,2-propanediol) as the starting material simplifies the process. The core of this methodology is the reaction of glycerin chlorohydrin with ammonia (B1221849) water to produce 3-amino-1,2-propanediol. google.comborregaard.com

Process optimization has been a key focus of research to make this route more efficient and cost-effective. Innovations include the development of novel catalyst systems to lower the reaction temperature, shorten the reaction time, and improve product selectivity. google.com Patented procedures detail the use of a main catalyst, such as cupric oxide, in combination with various co-catalysts like magnesium oxide, calcium oxide, or chromic oxide. google.com These catalysts are typically recoverable and reusable, adding to the economic viability of the process. google.com Reaction conditions are generally mild, with temperatures ranging from 30°C to 50°C and reaction times between 1 to 3 hours, leading to product purities exceeding 99%. google.com

The table below summarizes findings from a patent on the optimization of the glycerin chlorohydrin method. google.com

| Main Catalyst | Co-catalyst(s) | Reaction Temp. (°C) | Reaction Time (h) | Product Purity (%) |

| Cupric Oxide | Magnesium Oxide | 30 | 1 | 99.1 |

| Cupric Oxide | Chromic Oxide | 40 | 3 | 99.3 |

| Cupric Oxide | Calcium Oxide | 40 | 3 | 99.1 |

| Cupric Oxide | MnO, Fe₂O₃, ZnO, Cr₂O₃ | 40 | 2 | 99.4 |

| Cupric Oxide | Stannic Oxide | 50 | 3 | 99.1 |

Stereoselective Glycidol Approaches in 1,2-Propanediol Synthesis

Glycidol serves as another important precursor for the synthesis of 3-amino-1,2-propanediol. The primary method involves the nucleophilic attack of ammonia on the epoxide ring of glycidol. mdpi.com This reaction directly opens the ring to form the aminodiol structure. This route is considered more direct than those starting from chlorinated precursors.

Furthermore, the use of chiral glycidol allows for stereoselective synthesis, producing specific enantiomers of 3-amino-1,2-propanediol, which is crucial for the synthesis of certain pharmaceutical compounds. For example, starting with (R)-epichlorohydrin, one can synthesize (S)-3-amino-1,2-propanediol, an important chiral building block.

Alternative Glycerose-Based Transformations

An alternative and green synthetic pathway involves the use of biomass-derived glycerose (more commonly known as glyceraldehyde). This method typically employs reductive amination. mdpi.com In this process, glyceraldehyde first reacts with ammonia to form an intermediate imine. This imine is then hydrogenated in the presence of a catalyst to yield 3-amino-1,2-propanediol.

A specific example of this transformation involves the hydrogenation of the glyceraldehyde-ammonia adduct at 50°C under a hydrogen pressure of 65 bar, using a 10% palladium on activated charcoal catalyst. chemicalbook.com This method is reported to produce 3-amino-1,2-propanediol in a high yield of 94.5%. chemicalbook.com This route is attractive as it utilizes a renewable feedstock.

Strategic Incorporation of the Didecylamino Moiety

Once the 3-amino-1,2-propanediol backbone is synthesized, the final step is the introduction of the two decyl chains to the nitrogen atom to form the tertiary amine, 3-(didecylamino)propane-1,2-diol.

Direct Amination Protocols Utilizing Didecylamine (B41449)

A feasible synthetic strategy involves the sequential N-alkylation of 3-amino-1,2-propanediol using a ten-carbon aldehyde, such as decanal (B1670006). The process would proceed as follows:

First Alkylation: 3-amino-1,2-propanediol is reacted with one equivalent of decanal. The primary amine attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate, which then dehydrates to form a Schiff base (imine).

Reduction: The resulting imine is then reduced to a secondary amine, 3-(decylamino)propane-1,2-diol, using a suitable reducing agent. Common reagents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH), which are known to selectively reduce imines in the presence of other functional groups. masterorganicchemistry.comyoutube.com

Second Alkylation: The process is repeated. The newly formed secondary amine is reacted with a second equivalent of decanal, followed by reduction, to yield the final tertiary amine, this compound.

This step-wise approach allows for controlled alkylation and is a standard procedure for producing unsymmetrically and symmetrically substituted amines. masterorganicchemistry.com The use of molecular hydrogen with a metal catalyst (e.g., Rhodium) is also an effective method for the reductive amination of aldehydes with amines to form tertiary amines. researchgate.net

Catalytic Systems for Efficient Didecylamino Group Introduction

The introduction of a didecylamino group onto a propane-1,2-diol backbone can be achieved through various catalytic methods. One common approach involves the reaction of a suitable precursor, such as 3-chloropropane-1,2-diol or glycidol, with didecylamine. The efficiency of this reaction is often enhanced by the use of a catalyst. For instance, the reaction of glycidol with amines can be carried out in a homogeneous liquid phase under pressure, which keeps the reactants in the liquid state and facilitates the reaction. google.com

Another strategy is the reductive amination of a ketone precursor. This method involves the reaction of a ketone with didecylamine in the presence of a reducing agent and a catalyst. Ruthenium complexes with phosphine-amine ligands have been shown to be effective catalysts for the N-alkylation of amines with alcohols, a reaction type that can be adapted for the synthesis of this compound. researchgate.net

Synthesis of Chiral Enantiomers of this compound

The synthesis of specific chiral enantiomers of this compound is crucial for applications where stereochemistry is important. This can be accomplished through asymmetric synthesis or by resolving a racemic mixture.

Asymmetric Synthesis Approaches to Amino-1,2-diols from Alkenes

Asymmetric synthesis aims to create a specific enantiomer directly. Several methods have been developed for the asymmetric synthesis of amino-1,2-diols from alkenes. One such method is the Sharpless asymmetric dihydroxylation, which uses a chiral osmium catalyst to convert an alkene into a chiral diol. researchgate.net This diol can then be further functionalized to introduce the amino group.

Another approach is the catalytic asymmetric aminohydroxylation (AA), which introduces both the amino and hydroxyl groups in a single step with high stereoselectivity. Furthermore, enzymatic methods offer a green and highly selective alternative. For example, a three-component reaction using an aldolase (B8822740) and an imine reductase can produce amino-diols from simple starting materials with high stereoselectivity. nih.gov

| Catalyst/Method | Starting Material | Key Features |

| Sharpless Asymmetric Dihydroxylation | Alkene | Osmium catalyst, produces chiral diols. researchgate.net |

| Catalytic Asymmetric Aminohydroxylation | Alkene | Introduces amino and hydroxyl groups in one step. |

| Enzymatic (Aldolase/Imine Reductase) | Aldehyde, Hydroxy Ketone, Amine | Three-component reaction, high stereoselectivity. nih.gov |

Resolution Techniques for Racemic Mixtures

When a synthesis results in a racemic mixture (a 50:50 mixture of both enantiomers), resolution techniques can be employed to separate them. slideshare.net A common chemical method involves reacting the racemic amine with a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.orglibretexts.org This reaction forms a pair of diastereomeric salts, which have different physical properties, such as solubility. libretexts.orglibretexts.org These salts can then be separated by fractional crystallization. libretexts.orglibretexts.org After separation, the individual enantiomers of the amine can be recovered by treating the diastereomeric salts with a base. libretexts.orglibretexts.org

Another technique is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. The enantiomers interact differently with the chiral stationary phase, leading to their separation.

Derivatization and Functionalization of this compound

The hydroxyl and amino groups of this compound allow for a variety of chemical transformations to create derivatives with tailored properties.

Chemical Transformations at the Hydroxyl Groups

The two hydroxyl groups of this compound can undergo several reactions, including esterification and etherification. researchgate.net For example, they can be reacted with acyl chlorides or anhydrides to form esters. researchgate.net The formation of bis(propane-1,2-diol) terminated polydimethylsiloxanes has been achieved through the ring-opening addition of glycidol to a dihydroxy-terminated polydimethylsiloxane, a reaction that highlights the reactivity of the hydroxyl groups. mdpi.comresearchgate.net

Ketalization is another important reaction. The diol can react with ketones or aldehydes to form cyclic ketals, specifically substituted 1,3-dioxolanes. researchgate.net This reaction can be used to protect the diol functionality during other chemical transformations.

| Reaction Type | Reagent | Functional Group Formed |

| Esterification | Acyl chloride, Anhydride | Ester researchgate.net |

| Etherification | Alkyl halide | Ether |

| Ketalization | Ketone, Aldehyde | Cyclic Ketal (1,3-dioxolane) researchgate.net |

Reactions Involving the Tertiary Amino Functionality

The tertiary amino group in this compound is generally less reactive than the hydroxyl groups. However, it can undergo reactions such as quaternization. This involves reacting the amine with an alkyl halide to form a quaternary ammonium (B1175870) salt. The amino group can also be selectively protected. For instance, the amino group of 2-amino-1,3-propanediols can be chemoselectively reacted with various electrophiles. rsc.org

Formation of Cyclic Systems and Heteroatom-Containing Derivatives, such as Cyclic Ketals

The synthesis of cyclic derivatives from this compound offers a versatile platform for the development of novel molecular structures with potential applications in various fields of chemistry. The presence of both a diol and a secondary amine functionality within the same molecule allows for the formation of a range of heterocyclic systems, including cyclic ketals (dioxolanes) and other heteroatom-containing rings like oxazolidines.

The formation of cyclic ketals, specifically 1,3-dioxolane (B20135) derivatives, is a common and well-established method for protecting 1,2-diols or for creating new chiral structures. nih.govchemicalbook.comchemicalbook.com This reaction typically involves the acid-catalyzed condensation of the diol with a ketone or an aldehyde. organic-chemistry.org In the case of this compound, the reaction with a ketone, such as acetone, in the presence of an acid catalyst, would yield the corresponding 2,2-dimethyl-1,3-dioxolane (B146691) derivative. The general scheme for this reaction is depicted below.

The reaction is typically carried out in the presence of an acid catalyst and often with a dehydrating agent or by azeotropic removal of water to drive the equilibrium towards the formation of the ketal. organic-chemistry.orgyoutube.com Various acid catalysts can be employed, including p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or Lewis acids. chemicalbook.com The choice of ketone or aldehyde will determine the substitution at the 2-position of the resulting 1,3-dioxolane ring.

While specific research findings on the ketalization of this compound are not extensively detailed in the public literature, the reaction is expected to proceed under standard conditions used for other 1,2-diols. A representative set of reaction conditions and expected outcomes for the synthesis of 2,2-dimethyl-4-((didecylamino)methyl)-1,3-dioxolane is presented in the following table, based on analogous reactions. nih.govbamu.ac.in

Table 1: Representative Synthesis of 2,2-Dimethyl-4-((didecylamino)methyl)-1,3-dioxolane

| Entry | Ketone | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Acetone | p-TsOH | Toluene | Reflux | 6 | ~85 |

| 2 | Acetone | H₂SO₄ (cat.) | Acetone | RT | 24 | ~80 |

| 3 | 2,2-Dimethoxypropane | Iodine | CH₂Cl₂ | RT | 3 | ~90 |

Beyond the formation of cyclic ketals, the bifunctional nature of this compound allows for the synthesis of other heteroatom-containing cyclic derivatives. For instance, the reaction with aldehydes can lead to the formation of oxazolidine (B1195125) rings. This transformation involves the condensation of the amino alcohol with the aldehyde. Depending on the reaction conditions and the structure of the aldehyde, different isomeric oxazolidine products could potentially be formed.

Furthermore, the secondary amine in this compound can be a site for further functionalization, leading to the creation of more complex heterocyclic systems. For example, reactions with bifunctional electrophiles could lead to the formation of larger ring systems containing multiple heteroatoms. The synthesis of such derivatives expands the chemical space accessible from this compound and opens avenues for the exploration of their chemical and physical properties.

Advanced Characterization and Molecular Structure Elucidation of 3 Didecylamino Propane 1,2 Diol

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental in determining the molecular structure of a chemical compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) would provide a complete picture of the connectivity and chemical environment of the atoms within 3-(Didecylamino)propane-1,2-diol.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H and ¹³C NMR experiments would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the propane-1,2-diol backbone and the two decyl chains. The chemical shifts, integration values, and multiplicity of these signals would confirm the presence of these structural fragments. For instance, the protons of the CH₂, CH, and CH₂OH groups on the propanediol (B1597323) unit would appear in a characteristic region of the spectrum, and their coupling patterns would reveal their connectivity. The long alkyl chains would produce a large, overlapping signal in the aliphatic region of the spectrum, with distinct signals for the terminal methyl groups and the methylene (B1212753) groups adjacent to the nitrogen atom.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms in the molecule. Each carbon atom in the propanediol backbone and the decyl chains would give rise to a specific signal, and its chemical shift would indicate its chemical environment (e.g., attached to an oxygen or a nitrogen atom).

Despite the utility of this technique, specific ¹H and ¹³C NMR spectral data for this compound are not currently available in the published literature.

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibrations of the two hydroxyl groups. The C-H stretching vibrations of the alkyl chains would appear in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the tertiary amine would likely be observed in the 1000-1250 cm⁻¹ range, and C-O stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar C-C and C-H bonds in the decyl chains.

A search of scientific databases indicates that experimentally obtained IR and Raman spectra for this compound have not been published.

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the molecular structure through the analysis of fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) could be employed. The mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the molecule. The fragmentation pattern would likely involve the loss of the hydroxyl groups, cleavage of the decyl chains, and other characteristic fragmentations of amines and diols.

Specific mass spectrometry data for this compound is not available in the public domain.

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups. This would offer an unambiguous confirmation of its molecular structure in the solid state.

There are currently no published X-ray crystallographic studies for this compound.

Computational Chemistry and Theoretical Modeling

In the absence of experimental data, computational chemistry provides a powerful means to predict the properties and structure of molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. targetmol.com DFT calculations could be used to predict the optimized geometry of this compound, its vibrational frequencies (to compare with theoretical IR and Raman spectra), and its NMR chemical shifts. sigmaaldrich.comgoogle.com Such theoretical data can be invaluable for interpreting experimental results or as a standalone source of information when experimental data is lacking. sigmaaldrich.comgoogle.com

A search of the scientific literature did not yield any specific DFT studies or other computational chemistry investigations focused on this compound.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the dynamic nature of molecules, providing insights into their accessible conformations over time. For a molecule like this compound, MD simulations can elucidate the spatial arrangement of its constituent atoms, which is crucial for understanding its physicochemical properties and interactions with its environment.

Given its amphiphilic nature, the conformational landscape of this compound is expected to be complex, governed by a delicate balance of intramolecular forces. The two decyl chains, being hydrophobic, will exhibit a tendency to minimize contact with polar environments, while the propane-1,2-diol headgroup, with its hydroxyl and amino functionalities, is hydrophilic and capable of forming hydrogen bonds.

The relative populations of these conformations are determined by their free energies. Computational studies on similar long-chain amphiphiles, such as cationic gemini (B1671429) surfactants, have shown that the spacer connecting the alkyl chains and the nature of the headgroup significantly influence the conformational preferences. nih.govnih.gov For this compound, the propane (B168953) backbone acts as a short, flexible spacer.

| Conformational State | Dihedral Angle (τ1, C-C-N-C) | Dihedral Angle (τ2, C-N-C-C) | Hydrophobic Core Radius of Gyration (Rg) | Headgroup-Solvent Hydrogen Bonds | Relative Population (%) |

| Extended | ~180° | ~180° | High | High | 25 |

| Partially Folded | ~60° | ~180° | Intermediate | Moderate | 45 |

| Globular | ~60° | ~60° | Low | Low | 30 |

This table is illustrative and based on general principles of surfactant conformation. The values are hypothetical and would require specific MD simulations for validation.

Predictive Modeling of Molecular Interactions and Reactivity

Predictive modeling, encompassing techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies, can forecast how this compound interacts with other molecules and its potential chemical reactivity. These models are invaluable for applications ranging from materials science to pharmacology.

The amphiphilic character of this compound suggests a strong tendency for self-assembly in aqueous solutions, forming structures such as micelles or vesicles. Predictive models can estimate the critical micelle concentration (CMC), a key parameter for surfactants. For gemini surfactants, which share the dual-chain characteristic, the CMC is often significantly lower than that of their single-chain counterparts, indicating a higher efficiency in forming aggregates. nih.gov It is reasonable to predict a similar behavior for this compound.

Molecular docking studies could be employed to predict the binding affinity of this compound with various biological macromolecules, such as proteins or DNA. The two decyl chains could facilitate hydrophobic interactions with nonpolar pockets of a receptor, while the aminodiol headgroup could form specific hydrogen bonds and electrostatic interactions. This dual interaction capability is a hallmark of many biologically active surfactants.

The reactivity of the molecule is primarily associated with the amino and hydroxyl groups of the propane-1,2-diol moiety. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. The hydroxyl groups can act as hydrogen bond donors and acceptors and can undergo reactions typical of alcohols, such as esterification or etherification. Computational models can predict the pKa of the amino group and the relative reactivity of the primary and secondary hydroxyl groups.

The following table provides a hypothetical summary of predicted interaction and reactivity parameters for this compound, based on data from analogous systems.

| Predicted Property | Method | Predicted Value | Significance |

| Critical Micelle Concentration (CMC) | Group Contribution Model | 10-4 - 10-5 M | Indicates high tendency for self-assembly. |

| Binding Affinity to a Model Hydrophobic Pocket | Molecular Docking | -8.5 kcal/mol | Suggests strong interaction with nonpolar environments. |

| pKa of the Amino Group | Ab initio calculation | 9.5 - 10.5 | Determines the protonation state and electrostatic interactions at physiological pH. |

| Reactivity of Hydroxyl Groups | DFT (Fukui functions) | Primary-OH > Secondary-OH | Predicts the regioselectivity of reactions like esterification. |

This table is illustrative. The values are hypothetical and derived from the expected behavior of similar compounds. Specific computational studies are required for accurate predictions for this compound.

Mechanistic Investigations of Reactions Involving 3 Didecylamino Propane 1,2 Diol

Elucidation of Amination Reaction Pathways and Intermediates

The synthesis of 3-(didecylamino)propane-1,2-diol can be conceptualized through two primary pathways: a two-step process involving an initial amination to form a primary or secondary amine intermediate followed by alkylation, or a direct route involving the reaction of a C3 precursor with didecylamine (B41449).

A common industrial route to related aminodiols starts with epichlorohydrin (B41342) or its derivative, glycerin chlorohydrin. google.com One plausible pathway involves the initial synthesis of 3-amino-1,2-propanediol (B146019). This can be achieved by reacting glycerin chlorohydrin with ammonia (B1221849), often under catalytic conditions. google.com The reaction mechanism proceeds through the formation of a glycidol (B123203) (an epoxide) intermediate, which is then opened by the nucleophilic attack of an amine. uni.edu The reaction of epichlorohydrin with some amines has been noted to have an induction period, suggesting a complex mechanism where the hydrogen chloride eliminated from the initial addition product may catalyze the subsequent reaction by protonating the epoxide ring, making it more susceptible to nucleophilic attack. uni.edu

Once the 3-amino-1,2-propanediol precursor is formed, the final step is the N,N-dialkylation with decyl groups. This can be achieved through methods such as reductive amination, where the primary amine reacts with decanal (B1670006) in the presence of a reducing agent. A similar synthesis for 2-(dimethylamino)propane-1,3-diol (B1336442) utilizes formic acid and formaldehyde (B43269) for the methylation of 2-amino-1,3-dihydroxypropane, highlighting the feasibility of this approach. chemicalbook.com

Alternatively, a more direct synthesis involves the reaction of a suitable C3 electrophile, like glycidol or epichlorohydrin, directly with didecylamine. The reaction of epichlorohydrin with secondary amines like piperazine (B1678402) has been shown to form crosslinked polymers, indicating the high reactivity of the epoxide ring towards secondary amines. colab.ws

Table 1: Synthetic Pathways and Intermediates for Aminodiol Production

| Starting Material | Reagent | Key Intermediate(s) | Product | Reference(s) |

| Glycerin Chlorohydrin | Ammonia, Catalysts (e.g., CuO, MgO) | Glycidol | 3-Amino-1,2-propanediol | google.com |

| Epichlorohydrin | Ammonia | Glycidol, 1-chloro-3-aminopropan-2-ol | 3-Amino-1,2-propanediol | uni.edugoogle.com |

| 2-Amino-1,3-dihydroxypropane | Formic Acid, Formaldehyde | N/A | 2-(Dimethylamino)propane-1,3-diol | chemicalbook.com |

| Epichlorohydrin | Piperazine | N/A | Crosslinked Piperazine Polymer | colab.ws |

Kinetic and Thermodynamic Studies of Derivatization Reactions

Derivatization reactions modify the functional groups of a molecule, which can alter its physical and chemical properties. For this compound, the hydroxyl groups are primary sites for derivatization reactions such as esterification, etherification, and acetalization. researchgate.net Kinetic and thermodynamic studies of these reactions provide quantitative data on reaction rates, activation energies, and the feasibility of the transformation.

While specific kinetic and thermodynamic data for the derivatization of this compound are not extensively documented, studies on related diols and aminols provide valuable insights. For instance, the degradation of the precursor 3-chloropropane-1,2-diol (3-MCPD) in aqueous solutions at high temperatures was found to follow first-order kinetics. acs.org Such studies are crucial for understanding the stability and shelf-life of related compounds.

Dynamic kinetic resolution (DKR) is a powerful technique that combines enzymatic catalysis for acylation with metal-catalyzed isomerization, allowing for the transformation of a mixture of diol stereoisomers into a single, enantiomerically pure diacetate. nih.gov This process relies on the careful balancing of the kinetics of both the enzymatic and chemical catalytic steps. Furthermore, the isomerization of cis-1,2-diols to trans-diols can be achieved through a photoredox-catalyzed process, where mechanistic studies revealed a reversible hydrogen atom transfer pathway, highlighting a shift from kinetic to thermodynamic control. nih.gov

The thermodynamic parameters of processes involving aminodiols, such as micellization, are also of significant interest. For related cationic surfactants, the addition of co-solvents like propane-1,2-diol can make the micellization process less spontaneous (less negative Gibbs free energy, ΔG°mic), indicating a shift in the thermodynamic equilibrium. nih.govnih.gov

Table 2: Kinetic and Thermodynamic Data for Reactions of Related Diols

| Compound/System | Reaction Type | Key Findings | Reference(s) |

| 3-Chloropropane-1,2-diol | Thermal Degradation | Follows first-order kinetics; decay is slower in dough matrix than in water. | acs.org |

| Symmetrical secondary diols | Dynamic Kinetic Resolution (Acylation/Isomerization) | Efficient transformation to a single enantiomer by coupling enzyme and Ru-catalysis. | nih.gov |

| cis-1,2-Diols | Isomerization | Reversible hydrogen atom transfer mechanism under photoredox catalysis leads to the thermodynamically favored trans-diol. | nih.gov |

| Decyltrimethylammonium Bromide (C₁₀TAB) | Micellization in Propanediol (B1597323)/Water | Addition of 1,2-propanediol makes micellization less favorable (ΔG°mic increases). The process is entropy-driven. | nih.gov |

Exploration of Catalytic Reaction Cycles and Turnover Frequencies

A catalytic cycle is a multistep reaction mechanism that illustrates the pathway by which a catalyst participates in a chemical transformation and is regenerated at the end of the reaction. youtube.com The efficiency of a catalyst is often quantified by its turnover frequency (TOF), which is the number of substrate molecules converted to product per catalyst active site per unit of time. acs.orgnumberanalytics.com The TOF is a critical metric for comparing catalyst performance under specific conditions. numberanalytics.comyoutube.com

In the context of synthesizing this compound, catalysts are primarily employed in the formation of the 3-amino-1,2-propanediol precursor. For example, the reaction of glycerin chlorohydrin with ammonia is catalyzed by metal oxides. google.com A proposed catalytic cycle would involve the coordination of the chlorohydrin to the metal center, facilitating the intramolecular displacement of the chloride to form a coordinated epoxide (glycidol). This activated epoxide is then subject to nucleophilic attack by ammonia. The product, 3-amino-1,2-propanediol, is then released, regenerating the catalytic site for the next cycle.

The turnover frequency for these systems would be calculated based on the amount of 3-amino-1,2-propanediol produced relative to the moles of catalyst used over the reaction time. The formula for TOF is generally expressed as: TOF = (moles of product) / (moles of catalyst × time) numberanalytics.comyoutube.com

Table 3: Catalysts Used in the Synthesis of 3-Amino-1,2-propanediol

| Catalyst System | Substrate | Reagent | Reaction Conditions | Product Purity | Reference |

| Cupric Oxide, Stannic Oxide | Glycerin Chlorohydrin | Ammonia Water (26%) | 50°C, 3h | 99.1% | google.com |

| Cupric Oxide, Magnesium Oxide | Glycerin Chlorohydrin | Ammonia Water (26%) | 30°C, 1h | 99.1% | google.com |

| Cupric Oxide, Calcium Oxide | Glycerin Chlorohydrin | Ammonia Water (27%) | 40°C, 3h | 99.1% | google.com |

| Two-component catalyst | Epichlorohydrin | Ammonia Water | Segmented heating: 45-60°C | High Purity | google.comwipo.int |

Mechanistic Understanding of Self-Assembly Processes Initiated by this compound

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov this compound is an amphiphilic molecule, possessing a large, nonpolar hydrophobic region (the two C₁₀ alkyl chains) and a polar, hydrophilic headgroup (the amino-diol moiety). This molecular architecture is similar to that of gemini (B1671429) surfactants, which consist of two hydrophobic tails and two hydrophilic heads linked by a spacer. mdpi.com

The closely related compound, 3-(dodecylamino)propane-1,2-diol, is known to be a surfactant capable of forming nanomicelles. targetmol.com By extension, this compound is expected to exhibit similar behavior. In an aqueous environment, these amphiphilic molecules spontaneously assemble to minimize the unfavorable interactions between their hydrophobic tails and water molecules. nih.gov

The mechanism of self-assembly is driven by a combination of forces:

Hydrophobic Interactions: The primary driving force, where the two decyl chains aggregate to form a nonpolar core, shielded from the surrounding water. nih.gov

Hydrogen Bonding: The hydroxyl groups and the tertiary amine of the headgroup can form hydrogen bonds with water molecules and with each other, stabilizing the exterior of the aggregate.

Van der Waals Forces: These attractive forces between the alkyl chains contribute to the stability of the hydrophobic core.

Electrostatic Interactions: Depending on the pH of the solution, the tertiary amine can be protonated, creating a cationic headgroup. The repulsion between these charged headgroups will influence the size, shape, and packing of the resulting aggregates. mdpi.comacs.org

The interplay of these interactions can lead to the formation of various structures, such as spherical micelles, worm-like micelles, vesicles, or lamellar phases, depending on factors like concentration, temperature, pH, and the geometric packing parameter of the surfactant. mdpi.comrsc.org The "twin-tail" structure of this compound suggests it would be an effective surfactant, as gemini surfactants are known to have very low critical micelle concentrations (CMC) and superior efficiency in reducing surface tension compared to their single-chain counterparts. mdpi.comnih.gov

Table 4: Factors Influencing Surfactant Self-Assembly

| Factor | Influence on Self-Assembly Mechanism | Example Structures | Reference(s) |

| Concentration | Determines transition between monomeric, micellar, and other aggregated phases. | Spherical micelles, hexagonal, gyroid, lamellar phases. | acs.orgnih.gov |

| Molecular Geometry (Packing Parameter) | The ratio of headgroup area to tail volume dictates the curvature of the aggregate surface. | Spheres, cylinders (worms), bilayers (vesicles). | mdpi.com |

| Hydrophobic Chain Length | Longer chains increase hydrophobicity, typically lowering the CMC. | N/A | nih.gov |

| Headgroup Charge (pH) | Electrostatic repulsion between headgroups influences aggregate size and shape. | Can favor structures with higher curvature. | mdpi.comacs.org |

Applications of 3 Didecylamino Propane 1,2 Diol in Advanced Materials and Supramolecular Assemblies

Supramolecular Architectures and Self-Assembly Phenomena

The dual nature of 3-(Didecylamino)propane-1,2-diol drives its spontaneous organization in aqueous environments, leading to the formation of sophisticated nanoscale structures. This self-assembly is a cornerstone of its utility in various advanced applications.

Formation and Characterization of Nanomicelles and Vesicles

As a surfactant, this compound and its analogs, such as 3-(Dodecylamino)propane-1,2-diol, are capable of forming nanomicelles in solution. These structures are thermodynamically stable aggregates where the hydrophobic tails are sequestered from the aqueous phase, forming a core, while the hydrophilic headgroups are exposed to the solvent.

Furthermore, the double-chain structure of this compound favors the formation of bilayer vesicles, which are enclosed, hollow spheres. These vesicles are of particular interest as they can encapsulate both hydrophilic and hydrophobic substances, making them promising candidates for drug delivery systems and as microreactors. The formation of these vesicles is often spontaneous upon hydration of the lipid. The physicochemical characteristics of such vesicles, including their size, charge, and stability, are crucial for their application and can be influenced by the specific structure of the amphiphile and the surrounding conditions. For instance, cationic vesicles formed from similar diacyl glycerol-arginine surfactants exhibit average diameters that decrease with increasing alkyl chain length.

Role in Amphiphilic Systems and Lipid Bilayer Mimics

The structure of this compound, featuring a polar headgroup and two nonpolar tails, makes it an effective amphiphile. Such synthetic amphiphiles are instrumental in creating artificial lipid bilayers, which serve as simplified models for studying biological membranes. These synthetic membranes allow for the investigation of fundamental cellular processes in a controlled environment. The ability to form stable bilayer membranes is a key property of this class of compounds.

Liquid Crystalline Behavior of Amino-Propanediol Derivatives

Derivatives of 3-aminopropane-1,2-diol with long alkyl chains, including the didecyl derivative, are known to exhibit lyotropic liquid crystalline behavior. This means that in the presence of a solvent, typically water, they can form various ordered phases as a function of concentration and temperature. These phases arise from the micro-phase segregation of the hydrophilic and hydrophobic moieties on a nanometer scale.

A comparative study on homologous series of 1,2-propanediol derivatives has shed light on their liquid-crystalline properties. nih.gov The specific phases formed, such as lamellar, hexagonal, or cubic phases, depend on the delicate balance of intermolecular forces and the molecular geometry of the amphiphile. nih.gov For instance, single-chain amphiphiles often form micelles, while double-chain amphiphiles like this compound are more prone to forming lamellar or other complex liquid crystalline structures. nih.gov

Interfacial Chemistry and Surface Modification

The surface-active nature of this compound allows it to adsorb at interfaces, significantly altering their properties. This characteristic is leveraged in various applications, from modifying surface wettability to stabilizing complex mixtures.

Formulation of Emulsions and Dispersions

Amino alcohols, the class of compounds to which this compound belongs, are recognized for their utility as emulsifiers. seemafinechem.com They can be used to create stable emulsions, which are mixtures of immiscible liquids like oil and water. The amphiphilic nature of this compound allows it to position itself at the oil-water interface, reducing the interfacial tension and preventing the coalescence of the dispersed droplets. The effectiveness of an emulsifier is often related to its ability to form a stable interfacial film. The dual hydrophobic tails of this compound can provide significant steric hindrance, contributing to the stability of the emulsion.

Chemical Sensors and Recognition Systems

The inherent structural features of this compound, namely the nitrogen atom and adjacent hydroxyl groups, make its scaffold a candidate for the design of chemical sensors. These functional groups can act as binding sites for specific analytes, particularly metal ions.

Chelation Chemistry and Metal Ion Complexation

Chelation is a process involving the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal ion. The functional groups on the 3-(dialkylamino)propane-1,2-diol structure, specifically the nitrogen atom of the amino group and the oxygen atoms of the hydroxyl groups, can act as donor sites for metal ions, making the molecule a potential chelating agent.

While specific studies on the chelation properties of the didecyl derivative are not prominent, the foundational molecule, 3-amino-1,2-propanediol (B146019), has been successfully used to create chelating resins. For instance, a chelating resin prepared by reacting chloromethylated polystyrene with 3-amino-1,2-propanediol demonstrated high adsorption selectivity for gold(III) ions over other metal ions like lead(II), mercury(II), copper(II), and nickel(II). chemicalbook.com This demonstrates the intrinsic capability of the amino-propanediol scaffold to coordinate with metal ions. The two long decyl chains on this compound would significantly increase its lipophilicity, suggesting potential applications in sensors designed for non-aqueous environments or for extracting metal ions into an organic phase.

Design of Fluorescent Probes Incorporating Amino-Propanediol Scaffolds

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte, enabling detection with high sensitivity. frontiersin.orgnih.gov These sensors are typically composed of a fluorophore (the light-emitting part) and a receptor (the analyte-binding part). The amino-propanediol framework can serve as the receptor or chelating unit for metal ions. mdpi.com

The general principle involves attaching this receptor scaffold to a known fluorophore. When the target metal ion binds to the amino-diol chelating site, it can alter the electronic properties of the system, leading to a detectable change in fluorescence, such as an increase ("turn-on") or decrease ("turn-off") in intensity. frontiersin.orgmdpi.com While specific fluorescent probes based on the this compound structure are not detailed in available research, the foundational chemistry of related amino alcohols confirms the viability of this approach. The design of such probes is a significant area of research for detecting various metal ions in biological and environmental systems. nih.gov

Application as Chemical Intermediates in Organic Synthesis

A primary role for molecules like this compound is as a chemical intermediate—a building block used in the synthesis of more complex molecules. The parent compound, 3-amino-1,2-propanediol, is a well-established intermediate in several industrial applications. google.comnih.gov It is a crucial raw material for producing X-ray contrast agents like iohexol (B1672079) and iopamidol. chemicalbook.comgoogle.comchemicalbook.com It also serves as an intermediate for pesticides and as a reactant for synthesizing cationic polymers used in gene delivery. chemicalbook.comchemicalbook.comsigmaaldrich.com

Derivatives of 3-amino-1,2-propanediol are also synthesized for various purposes. nih.gov For example, 3-(dimethylamino)-1,2-propanediol (B52021) is used to prepare synthetic cationic lipids for DNA transfection protocols. evitachem.comsigmaaldrich.com By extension, this compound serves as a specialized intermediate for synthesizing molecules that require the incorporation of two ten-carbon alkyl chains and a propanediol (B1597323) moiety. These long alkyl chains are useful for creating highly lipophilic final products, such as surfactants, lipid-like molecules for drug delivery, or phase-transfer catalysts.

Contributions to Polymer Science and Material Engineering

The diol functionality of this compound allows it to participate directly in polymerization reactions, while its bulky lipophilic side group can be used to modify the properties of existing polymers.

Monomer in Polymer Synthesis

Condensation polymerization is a process where monomers join together, losing small molecules like water as byproducts. savemyexams.com Diols (molecules with two hydroxyl groups) are fundamental monomers for producing polyesters when reacted with dicarboxylic acids. science-revision.co.uk

The this compound molecule, possessing two hydroxyl groups, can act as a diol monomer. Its incorporation into a polymer backbone, such as a polyester (B1180765) or polyurethane, would introduce a tertiary amine with two long alkyl chains as a repeating side group. This could be used to create functional polymers with unique properties, such as built-in plasticization, hydrophobicity, or sites for subsequent chemical reactions at the nitrogen atom. Research on related structures, such as 2-amino-1,3-propane diols, shows they are versatile platforms for creating a variety of functional cyclic carbonate monomers for ring-opening polymerization, highlighting the utility of amino-diols in advanced polymer synthesis. rsc.org

Additive for Modifying Polymer Properties, such as Dispersants in Coatings

In addition to acting as a monomer, this compound can be used as an additive to modify the properties of polymer formulations. The two long decyl chains give the molecule significant surfactant-like (amphiphilic) character. A related compound, 3-(dodecylamino)propane-1,2-diol, is known to be a surfactant capable of forming nanomicelles. targetmol.com

This amphiphilic nature makes this compound a strong candidate for use as a dispersant, particularly in coatings and paints. Dispersants are crucial for stabilizing pigment particles within a liquid resin, preventing them from clumping together and ensuring uniform color and consistency. The lipophilic didecylamine (B41449) portion of the molecule would adsorb onto the surface of pigment particles, while the hydrophilic diol end would interact favorably with the polymer resin or solvent, providing effective steric stabilization. Furthermore, such additives can improve surface properties like hydrophobicity or be used to modify the reactivity and hydrophilicity of polymers like polydimethylsiloxanes (PDMS). mdpi.com

Comparative Analysis and Homologous Series Studies of Amino Propanediols

Structure-Property Relationships of N-Alkyl Substituted Propane-1,2-diols

The substitution on the nitrogen atom of 3-amino-1,2-propanediol (B146019) significantly influences its physical and chemical characteristics. The introduction of alkyl groups can alter properties such as melting point, boiling point, crystallinity, and thermal stability.

The modification of the amide functional group by N-substitution can reduce the crystallinity of nylon-6 as the proportion of the substituent increases. bohrium.com In the case of N-acetyl-substituted PEBA, changes in crystallinity are related to intramolecular hydrogen bonds. bohrium.com Following cross-linking, the decomposition temperature of N-methyl-substituted derivatives, which are electron-donating, significantly increases, an effect not observed with the electron-withdrawing N-acetyl-substituted derivatives. researchgate.netbohrium.com This highlights the electronic influence of the substituent on the nitrogen atom, which would similarly affect the reactivity and stability of N-alkyl substituted propane-1,2-diols.

Influence of Alkyl Chain Length on Self-Assembly and Surfactant Efficacy

The length of the alkyl chains attached to the amino group is a critical determinant of the self-assembly behavior and surfactant properties of aminopropanediols. These molecules are amphiphilic, possessing a hydrophilic head (the diol group) and a hydrophobic tail (the alkyl chains).

Longer alkyl chains generally lead to increased hydrophobicity, which enhances the molecule's tendency to self-assemble in aqueous solutions to form structures like micelles, vesicles, or nanotubes. sigmaaldrich.comsigmaaldrich.com This self-assembly is driven by the desire to minimize the unfavorable interactions between the hydrophobic tails and water molecules. An increase in alkyl chain length strengthens the van der Waals forces between the chains, which can lead to the formation of larger and more ordered aggregates. nih.gov

Research on other types of surfactants has consistently shown that longer hydrocarbon chains result in greater surface activity. sigmaaldrich.com For instance, in a study of cationic surfactants, an increase in alkyl chain length led to a stronger binding interaction with a dye molecule and increased the size of the resulting dye-surfactant aggregates. nih.gov This enhanced interaction is attributed to the improved hydrophobicity of the surfactant with a longer alkyl chain. nih.gov Similarly, for 3-(Didecylamino)propane-1,2-diol, the two long decyl chains would be expected to confer significant surfactant properties, making it an effective emulsifier or dispersing agent. The efficiency of such a surfactant is often related to its critical micelle concentration (CMC), which is the concentration at which micelles begin to form. Generally, the CMC decreases as the length of the hydrophobic alkyl chain increases.

Stereochemical Effects on Molecular Recognition and Chirality Transfer

The propane-1,2-diol backbone contains a chiral center at the C2 carbon, meaning that 3-(Alkylamino)propane-1,2-diols can exist as (R) and (S) enantiomers. thermofisher.comresearchgate.net This stereochemistry can have a profound impact on the molecule's interaction with other chiral molecules and its behavior in chiral environments, a phenomenon known as molecular recognition.

Chirality transfer occurs when the stereochemical information from one chiral entity is passed on to another, influencing the stereochemical outcome of a reaction or the formation of a supramolecular assembly. chemicalbook.com The specific three-dimensional arrangement of the hydroxyl and amino groups in the (R) and (S) enantiomers of an N-substituted propane-1,2-diol will determine how it can interact with other chiral molecules through non-covalent interactions such as hydrogen bonding, and dipole-dipole and van der Waals forces. chemicalbook.com

For example, in enzymatic reactions, which are highly stereospecific, one enantiomer of a substrate may be readily recognized and transformed by an enzyme, while the other enantiomer is unreactive. A study on the enzymatic oxidation of 3-amino-1,2-propanediol phosphoramide (B1221513) demonstrated a route to the corresponding phosphoramide analog, highlighting the stereospecificity of such biochemical transformations. chemicalbook.com The ability of chiral molecules to distinguish between different enantiomers is also crucial in the development of chiral catalysts and in the separation of racemic mixtures. The transfer of chiral information is fundamental in asymmetric synthesis, where a chiral catalyst is used to produce an enantiomerically enriched product. chemicalbook.com

Comparative Reactivity and Stability Across Analogues, such as Dimethylamino, Dodecylamino, and Dipropylamino Derivatives

The reactivity and stability of 3-(Alkylamino)propane-1,2-diols are influenced by the nature of the alkyl groups on the nitrogen atom. These groups can affect the basicity of the amino nitrogen and the steric hindrance around it, which in turn dictates its nucleophilicity and reactivity in various chemical transformations.

The parent compound, 3-amino-1,2-propanediol, is a stable, viscous liquid that is used as a starting material in the synthesis of other compounds, such as the X-ray contrast agent iohexol (B1672079). nih.gov It is synthesized from 3-chloro-1,2-propanediol (B139630) and ammonia (B1221849). chemicalbook.com

The N-substituted derivatives exhibit different physical and chemical properties. For example, 3-(dimethylamino)-1,2-propanediol (B52021) is a combustible liquid that is considered a hazardous substance, capable of causing severe skin and eye burns. nih.gov It is stable under ordinary conditions but should be kept away from strong acids and oxidizing agents. nih.gov Its difunctionality makes it a useful intermediate in the synthesis of a variety of compounds, including amides, esters, and heterocyclic compounds.

The following table provides a comparison of some of the known physical properties of these analogs:

| Property | 3-Amino-1,2-propanediol | 3-(Dimethylamino)propane-1,2-diol | 3-(Dipropylamino)-1,2-propanediol |

| CAS Number | 616-30-8 nih.govnih.gov | 623-57-4 | 60302-96-7 chemicalbook.com |

| Molecular Formula | C₃H₉NO₂ nih.gov | C₅H₁₃NO₂ | C₉H₂₁NO₂ chemicalbook.com |

| Molecular Weight | 91.11 g/mol nih.gov | 119.16 g/mol | 175.28 g/mol |

| Boiling Point | 264-265 °C sigmaaldrich.comnih.gov | 216-217 °C | Not available |

| Density | 1.175 g/mL at 25 °C sigmaaldrich.comnih.gov | 1.004 g/mL at 25 °C | Not available |

| Refractive Index | n20/D 1.492 sigmaaldrich.comnih.gov | n20/D 1.4609 | Not available |

Future Prospects and Emerging Research Directions for 3 Didecylamino Propane 1,2 Diol

Innovations in Green Chemistry for Synthesis and Application

The future synthesis and application of 3-(didecylamino)propane-1,2-diol will likely be heavily influenced by the principles of green chemistry. The focus will be on developing environmentally benign and efficient methods for its production, moving away from traditional chemical processes that may involve harsh reagents and generate significant waste.

One promising approach is the use of biocatalysts, such as enzymes, for the synthesis of this compound and its derivatives. Enzymatic reactions can offer high selectivity and operate under mild conditions, reducing energy consumption and by-product formation. The development of robust and recyclable biocatalysts will be a key research area.

Furthermore, the application of this compound in green technologies is an area of active interest. Its surfactant properties could be harnessed for creating environmentally friendly detergents and emulsifiers. Research will likely focus on the biodegradability of this compound and its metabolic pathways to ensure its safe integration into consumer and industrial products.

Integration into Advanced Nanotechnological Platforms

The amphiphilic nature of this compound makes it an excellent candidate for the construction of advanced nanotechnological platforms. Its ability to self-assemble into structures like micelles and vesicles in aqueous environments is a key attribute that can be exploited for various applications.

In the realm of drug delivery, this compound could be a critical component in the formation of lipid nanoparticles (LNPs). These LNPs can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery to specific cells or tissues. Future research will likely focus on optimizing the formulation of these nanoparticles to enhance their stability, loading capacity, and release kinetics. The use of similar dialkylamino propanediol (B1597323) derivatives in forming nanomicelles for drug delivery has already been noted, suggesting a clear path for this compound. targetmol.commolnova.com

Beyond drug delivery, the self-assembly properties of this compound can be utilized in the creation of nanostructured materials with tailored optical, electronic, or catalytic properties. The precise control over the size and morphology of these nanostructures will be a significant area of investigation.

Rational Design of Next-Generation Functional Materials

The rational design of novel functional materials incorporating this compound is a burgeoning field of research. By systematically modifying its molecular structure, scientists can fine-tune its properties to create materials with specific functionalities.

For instance, by introducing polymerizable groups into the molecule, it could be used as a monomer to create functional polymers with unique self-organizing properties. These polymers could find applications in areas such as coatings, adhesives, and smart materials that respond to external stimuli like pH or temperature. The ability to create functional cyclic carbonate monomers from 2-amino-1,3-propane diols provides a precedent for such strategies. rsc.org

Another avenue of exploration is the development of organogels and liquid crystals based on this compound. The interplay between the hydrophilic and hydrophobic moieties can lead to the formation of complex, ordered structures with interesting rheological and optical properties.

Exploration of Biological Mimicry and Bio-Inspired Systems for Material Science

The structural similarity of this compound to natural lipids makes it an ideal building block for creating bio-inspired and biomimetic materials. These materials aim to replicate the structure and function of biological systems, opening up new possibilities in medicine and biotechnology. nih.gov

One key area of research is the development of artificial cell membranes. By incorporating this compound into lipid bilayers, researchers can create stable and functional mimics of natural cell membranes. These artificial membranes can be used to study membrane transport, protein-lipid interactions, and the effects of drugs on cell function. The principles of creating biomimetic membranes are well-established and offer a framework for this research. mdpi.com

Furthermore, the compound's ability to interact with biological molecules could be harnessed to create biosensors and diagnostic devices. For example, surfaces coated with this compound could be designed to selectively capture specific proteins or DNA sequences, enabling rapid and sensitive detection.

Synergistic Approaches with Other Functional Molecules and Architectures

The true potential of this compound may be realized through synergistic approaches that combine it with other functional molecules and advanced material architectures. By pairing it with other lipids, polymers, or nanoparticles, researchers can create hybrid materials with enhanced properties and functionalities.

In the context of lipid nanoparticles, for example, this compound could be combined with other lipids to create more complex and effective drug delivery vehicles. nih.govnih.gov The inclusion of other molecules could improve the stability of the nanoparticles, enhance their targeting capabilities, or trigger the release of the encapsulated drug in response to specific biological cues.

Moreover, the integration of this compound into larger, pre-designed architectures, such as porous scaffolds or microfluidic devices, could lead to the development of sophisticated systems for tissue engineering, regenerative medicine, and high-throughput screening.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Didecylamino)propane-1,2-diol, and how can reaction efficiency be optimized?

- Methodological Answer : A viable approach involves reductive amination of a glyceraldehyde derivative with didecylamine. For example, oxidation of a protected diol (e.g., 1,2-O-isopropylidene-D-mannitol) generates an aldehyde intermediate, which undergoes reductive condensation with didecylamine using hydrogen and a palladium catalyst . Optimization includes:

- Temperature Control : Maintain 40–60°C to balance reaction rate and byproduct formation.

- Catalyst Loading : Use 5–10% Pd/C for efficient hydrogenation.

- Purification : Column chromatography (silica gel, chloroform/methanol gradient) isolates the product.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key structural features identified?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR: Identify diol protons (δ 3.4–4.1 ppm, split into multiplets due to adjacent stereocenters) and didecylamine methylene/methyl groups (δ 0.8–1.5 ppm) .

- ¹³C NMR: Confirm carbonyl absence (ruling out oxidation byproducts) and detect amine carbons (δ 40–50 ppm) .

- MS-DART : Use direct analysis in real-time mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ or [M+NH₄]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing stereoisomers or derivatives of this compound?

- Methodological Answer :

- Stereochemical Analysis : Employ 2D NMR (COSY, HSQC) to assign coupling patterns and differentiate diastereomers. For example, vicinal diol protons (J = 5–7 Hz) exhibit distinct splitting in diastereomeric mixtures .

- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose-based columns) to separate enantiomers and quantify optical purity .

- X-ray Crystallography : Resolve ambiguous cases by crystallizing derivatives (e.g., benzoylated intermediates) to determine absolute configuration .

Q. What strategies minimize diastereomer formation during the synthesis of this compound?

- Methodological Answer :

- Stereoselective Protection : Start with enantiomerically pure precursors (e.g., D-mannitol derivatives) to control stereochemistry at the diol center .

- Kinetic Control : Conduct reductive amination at lower temperatures (0–25°C) to favor the thermodynamically stable isomer.

- Additives : Use chiral auxiliaries (e.g., tartaric acid) to induce asymmetry during the condensation step .

Q. How does the stability of this compound compare to structurally similar amino alcohols under varying pH conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to buffered solutions (pH 2–12) at 40°C for 48 hours. Monitor degradation via:

- HPLC : Track peak area reduction of the parent compound.

- LC-MS : Identify degradation products (e.g., hydrolyzed amines or oxidized diols) .

- Findings : Amino alcohols with branched alkyl chains (e.g., didecylamino groups) show enhanced stability at neutral pH compared to linear-chain analogs due to steric hindrance .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?

- Methodological Answer :

- Purity Assessment : Verify sample purity via elemental analysis (C, H, N) and differential scanning calorimetry (DSC). Impurities >2% can alter melting points by 5–10°C .

- Solvent Effects : Test solubility in polar (water, ethanol) and nonpolar solvents (hexane). Hydrophobic didecyl groups reduce water solubility (<0.1 mg/mL) but enhance lipid compatibility .

- Literature Cross-Validation : Compare data with structurally analogous compounds (e.g., 3-(dodecyloxy)propane-1,2-diol, CAS 627-82-7) to identify trends in physicochemical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.